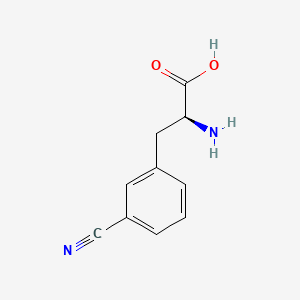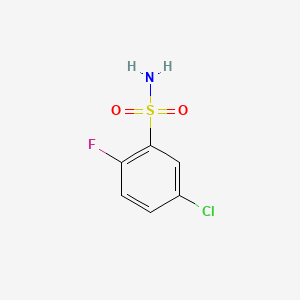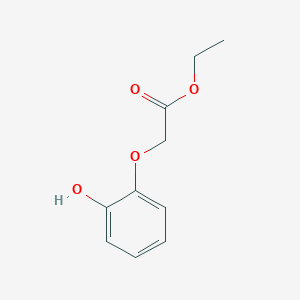
L-3-Cianofenilalanina
Descripción general
Descripción
H-Phe(3-CN)-OH, also known as 3-cyanophenylalanine, is a derivative of the amino acid phenylalanine. This compound features a cyano group (-CN) attached to the third carbon of the phenyl ring, which significantly alters its chemical properties and potential applications. It is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
H-Phe(3-CN)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and nanostructures
Mecanismo De Acción
Target of Action
L-3-Cyanophenylalanine, also known as 3-Cyano-L-phenylalanine or H-Phe(3-CN)-OH, primarily targets the enzyme L-3-cyanoalanine synthase (EC 4.4.1.9) . This enzyme belongs to the family of lyases, specifically the class of carbon-sulfur lyases .
Mode of Action
The compound interacts with its target enzyme, L-3-cyanoalanine synthase, to catalyze the chemical reaction involving L-cysteine and hydrogen cyanide, resulting in the formation of L-3-cyanoalanine and hydrogen sulfide . In addition, it has been used as an internal spectroscopic probe to study the binding of an inhalational anesthetic to a model membrane protein .
Biochemical Pathways
L-3-Cyanophenylalanine is involved in the cyanoamino acid metabolism pathway . It plays a crucial role in cyanide metabolism, where it acts as a substrate for the β-cyanoalanine synthase enzyme . This enzyme is responsible for the detoxification of cyanide, which is a potent poison that inhibits cellular respiration .
Pharmacokinetics
Its molecular weight is 1902, and it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The action of L-3-Cyanophenylalanine results in the formation of L-3-cyanoalanine and hydrogen sulfide . This reaction is part of the body’s mechanism to detoxify cyanide. Additionally, the compound’s interaction with anesthetic molecules provides insight into the action of anesthetic molecules on the model membrane protein .
Action Environment
The action of L-3-Cyanophenylalanine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more active in certain environments . Furthermore, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at room temperature .
Análisis Bioquímico
Biochemical Properties
3-Cyano-L-phenylalanine plays a significant role in biochemical reactions, particularly in the study of protein synthesis and enzyme interactions. It interacts with various enzymes, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The cyano group in 3-Cyano-L-phenylalanine can influence the enzyme’s activity by altering the substrate’s binding affinity. Additionally, this compound can be incorporated into proteins during translation, allowing researchers to study protein folding and interactions using techniques like fluorescence and infrared spectroscopy .
Cellular Effects
3-Cyano-L-phenylalanine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into proteins, potentially altering their function and stability. Studies have shown that modified phenylalanines, like 3-Cyano-L-phenylalanine, can be used to probe the substrate specificity of aminoacyl-tRNA synthetases, which are crucial for accurate protein synthesis . This compound’s incorporation into proteins can also impact cell signaling pathways by modifying the activity of key enzymes and receptors.
Molecular Mechanism
At the molecular level, 3-Cyano-L-phenylalanine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The cyano group can form hydrogen bonds and van der Waals interactions with amino acid residues in the active sites of enzymes, influencing their catalytic activity. For example, it has been used as a probe to study protein dynamics and interactions through Förster resonance energy transfer (FRET) and infrared spectroscopy . These techniques help elucidate the conformational changes and binding interactions of proteins containing 3-Cyano-L-phenylalanine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-L-phenylalanine can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 3-Cyano-L-phenylalanine can be used to monitor protein dynamics and interactions over extended periods, providing valuable insights into the temporal aspects of cellular processes .
Dosage Effects in Animal Models
The effects of 3-Cyano-L-phenylalanine vary with different dosages in animal models. At low doses, it can be incorporated into proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as impairing mitochondrial bioenergetics and inducing oxidative stress . These adverse effects highlight the importance of carefully controlling the dosage when using 3-Cyano-L-phenylalanine in experimental studies.
Metabolic Pathways
3-Cyano-L-phenylalanine is involved in metabolic pathways related to phenylalanine metabolism. It can be converted to other metabolites through enzymatic reactions, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by phenylalanine hydroxylase to produce cyano-tyrosine derivatives, which may have distinct biochemical properties . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Cyano-L-phenylalanine is transported and distributed through specific transporters and binding proteins. The large amino acid transporter 1 (LAT1) is known to facilitate the uptake of phenylalanine derivatives, including 3-Cyano-L-phenylalanine, across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Cyano-L-phenylalanine can influence its activity and function. Studies have shown that phenylalanine derivatives can localize to specific cellular compartments, such as the endoplasmic reticulum and cytosol . The presence of targeting signals or post-translational modifications can direct 3-Cyano-L-phenylalanine to these compartments, where it can participate in biochemical reactions and interact with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(3-CN)-OH typically involves the introduction of the cyano group into the phenylalanine structure. One common method is through the nitration of phenylalanine followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) to the phenyl ring, which is then reduced to an amino group (-NH2). Finally, the amino group is converted to a cyano group using reagents such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
Industrial production of H-Phe(3-CN)-OH may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
H-Phe(3-CN)-OH can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent compound without the cyano group.
Tyrosine: Similar structure with a hydroxyl group (-OH) instead of a cyano group.
3-Nitrophenylalanine: Contains a nitro group (-NO2) instead of a cyano group.
Uniqueness
H-Phe(3-CN)-OH is unique due to the presence of the cyano group, which imparts distinct chemical properties. This group can participate in a variety of reactions that are not possible with the parent compound phenylalanine or other derivatives like tyrosine.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972669 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57213-48-6 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-3-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Cyano-L-phenylalanine in the context of its interactions with methylamine?
A1: Research indicates that 3-Cyano-L-phenylalanine exhibits a preference for forming zwitterionic structures when interacting with protonated methylamine in the gas phase. [] This is in contrast to some phenylalanine derivatives like 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine, which favor charge-solvated structures under similar conditions. [] This suggests that the presence of the cyano group at the 3-position of the aromatic ring in 3-Cyano-L-phenylalanine plays a crucial role in influencing its interactions with protonated amines and its preference for zwitterionic forms.
Q2: Are there any known applications of 3-Cyano-L-phenylalanine in material science?
A2: Yes, 3-Cyano-L-phenylalanine has been successfully utilized as a building block in the construction of a novel one-dimensional chiral metal-organic coordination polymer with Cu(II). [] This highlights the potential of this compound in materials science, particularly in the design and synthesis of chiral materials with potential applications in areas like catalysis and separation science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)



